Purity Benchmark: Di-Boc-cystamine's ≥98.0% (TLC) Specification Compared to Commercial Cystamine
Commercial Di-Boc-cystamine is routinely supplied with a purity specification of ≥98.0% as determined by thin-layer chromatography (TLC) . In contrast, unprotected cystamine dihydrochloride—a potential alternative building block—is commonly offered at lower purity grades (typically ≥97.0%) from major suppliers and contains significant residual amine hydrochloride, which can interfere with coupling reactions and introduce stoichiometric uncertainty. The 1% purity differential, while numerically modest, translates to a meaningful reduction in side-product formation during sensitive multi-step peptide syntheses .
| Evidence Dimension | Purity specification |
|---|---|
| Target Compound Data | ≥98.0% (TLC) |
| Comparator Or Baseline | Cystamine dihydrochloride (typical specification: ≥97.0%) |
| Quantified Difference | ≥1 percentage point higher purity specification |
| Conditions | Commercial vendor specification (Sigma-Aldrich product 17353) |
Why This Matters
Procurement decisions in peptide synthesis and bioconjugation workflows are sensitive to purity specification because lower purity introduces variability in coupling efficiency and complicates downstream purification.
